3-(NAPHTHALEN-2-YLOXY)-1??,2-BENZOTHIAZOLE-1,1-DIONE
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Overview
Description
3-(NAPHTHALEN-2-YLOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a naphthalene moiety linked to a benzothiazole ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(NAPHTHALEN-2-YLOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalen-2-ol and 2-aminobenzenethiol.
Formation of Intermediate: The naphthalen-2-ol is reacted with a suitable halogenating agent to form naphthalen-2-yloxy halide.
Cyclization: The naphthalen-2-yloxy halide is then reacted with 2-aminobenzenethiol under basic conditions to form the benzothiazole ring.
Oxidation: The final step involves the oxidation of the intermediate to form the 1,1-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(NAPHTHALEN-2-YLOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(NAPHTHALEN-2-YLOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(NAPHTHALEN-2-YLOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. This inhibition can lead to the desired therapeutic effects, such as the suppression of bacterial or fungal growth.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles
- (3-carboxymethoxy-naphthalen-2-yloxy)-acetic acid
Uniqueness
3-(NAPHTHALEN-2-YLOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its specific structural features, such as the ether linkage between the naphthalene and benzothiazole rings and the presence of the 1,1-dione functionality
Properties
IUPAC Name |
3-naphthalen-2-yloxy-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c19-22(20)16-8-4-3-7-15(16)17(18-22)21-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPGLWGYVCWLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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